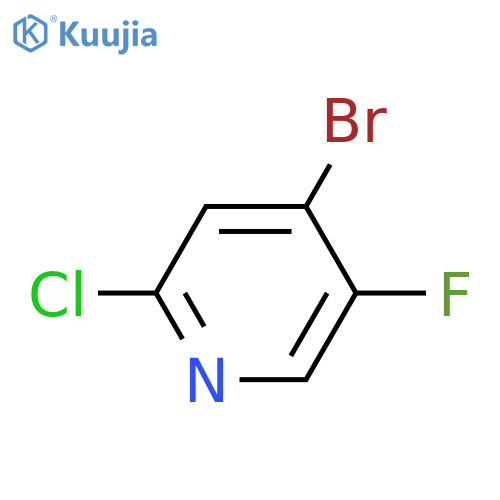Cas no 884495-10-7 (4-bromo-2-chloro-5-fluoro-pyridine)

884495-10-7 structure
商品名:4-bromo-2-chloro-5-fluoro-pyridine
CAS番号:884495-10-7
MF:C5H2BrClFN
メガワット:210.431482791901
MDL:MFCD06659500
CID:710504
PubChem ID:40786907
4-bromo-2-chloro-5-fluoro-pyridine 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-2-chloro-5-fluoropyridine
- 4-bromo-2-chloro-5-fluoro-pyridine
- C5H2BrClFN
- Pyridine,4-bromo-2-chloro-5-fluoro-
- PubChem1282
- AB25947
- FCH1380076
- AM62483
- PC445056
- BC002127
- ST2418157
- AX8037959
- AB0037225
- 4-bromanyl-2-chloranyl-5-fluoranyl-pyridine
- Y4481
- A842606
- 4-Bromo-2-chloro-5-fluoropyridine (ACI)
- 2-Chloro-5-fluoro-4-bromopyridine
- pyridine, 4-bromo-2-chloro-5-fluoro-
- MFCD06659500
- J-514627
- CS-W005775
- DTXCID40605311
- 884495-10-7
- SCHEMBL9931703
- AKOS015891898
- DS-16883
- SY258757
- DTXSID40654561
-
- MDL: MFCD06659500
- インチ: 1S/C5H2BrClFN/c6-3-1-5(7)9-2-4(3)8/h1-2H
- InChIKey: ZRTWQQQUONAULI-UHFFFAOYSA-N
- ほほえんだ: FC1C(Br)=CC(Cl)=NC=1
計算された属性
- せいみつぶんしりょう: 208.90400
- どういたいしつりょう: 208.904
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.83
- ふってん: 209.719°C at 760 mmHg
- フラッシュポイント: 80.635°C
- 屈折率: 1.555
- PSA: 12.89000
- LogP: 2.63660
4-bromo-2-chloro-5-fluoro-pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1131787-1G |
4-bromo-2-chloro-5-fluoro-pyridine |
884495-10-7 | 97% | 1g |
¥ 422.00 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063424-10g |
4-Bromo-2-chloro-5-fluoropyridine |
884495-10-7 | 98% | 10g |
¥2074.00 | 2024-04-27 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1131787-10G |
4-bromo-2-chloro-5-fluoro-pyridine |
884495-10-7 | 97% | 10g |
¥ 2,791.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1131787-25G |
4-bromo-2-chloro-5-fluoro-pyridine |
884495-10-7 | 97% | 25g |
¥ 6,065.00 | 2023-04-13 | |
| Apollo Scientific | PC445056-1g |
4-Bromo-2-chloro-5-fluoropyridine |
884495-10-7 | 97% | 1g |
£132.00 | 2024-05-25 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YF517-250mg |
4-bromo-2-chloro-5-fluoro-pyridine |
884495-10-7 | 97% | 250mg |
478CNY | 2021-05-08 | |
| Chemenu | CM174168-250mg |
4-bromo-2-chloro-5-fluoropyridine |
884495-10-7 | 97% | 250mg |
$68 | 2022-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063424-500mg |
4-Bromo-2-chloro-5-fluoropyridine |
884495-10-7 | 98% | 500mg |
¥236.00 | 2024-04-27 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YF517-50mg |
4-bromo-2-chloro-5-fluoro-pyridine |
884495-10-7 | 97% | 50mg |
126.0CNY | 2021-08-03 | |
| eNovation Chemicals LLC | D553185-1g |
4-BroMo-2-chloro-5-fluoropyridine |
884495-10-7 | 97% | 1g |
$140 | 2024-05-24 |
4-bromo-2-chloro-5-fluoro-pyridine 関連文献
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
884495-10-7 (4-bromo-2-chloro-5-fluoro-pyridine) 関連製品
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:884495-10-7)4-bromo-2-chloro-5-fluoro-pyridine

清らかである:99%/99%/99%
はかる:5g/10g/25g
価格 ($):156.0/269.0/671.0